4-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether
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Overview
Description
4-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core through cyclization reactions.
- Introduction of the dimethyl and methylphenyl groups via alkylation or Friedel-Crafts reactions.
- Attachment of the phenyl methyl ether group through etherification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-purity reagents and solvents.
- Control of reaction temperature, pressure, and time.
- Implementation of purification techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
4-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution reagents such as halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield hydroxylated or carbonylated derivatives.
- Reduction may produce fully saturated compounds.
- Substitution may result in the introduction of new functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, making it a candidate for drug discovery and development
Anticancer agents: The compound’s structure may interact with specific molecular targets involved in cancer cell proliferation.
Antimicrobial agents: It may possess properties that inhibit the growth of bacteria, fungi, or viruses.
Industry
In industry, the compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance.
Mechanism of Action
The mechanism of action of 4-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include:
Inhibition of enzyme activity: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor modulation: It may interact with cell surface receptors, altering cellular signaling pathways.
DNA intercalation: The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[8,9-Dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether include other heterocyclic compounds with similar core structures, such as:
- Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives.
- Phenyl methyl ether derivatives.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure may confer specific properties, such as enhanced biological activity or improved material performance, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H21N5O |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-11,12-dimethyl-4-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H21N5O/c1-14-6-5-7-17(12-14)21-25-23-20-15(2)16(3)28(22(20)24-13-27(23)26-21)18-8-10-19(29-4)11-9-18/h5-13H,1-4H3 |
InChI Key |
XIBWKFIEUMIGIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC=C(C=C5)OC)C)C |
Origin of Product |
United States |
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